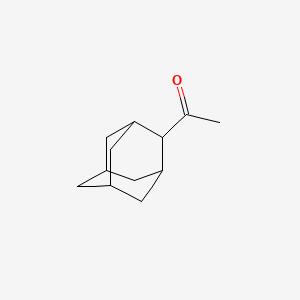
2-Adamantyl methyl ketone
Vue d'ensemble
Description
2-Adamantyl methyl ketone, also known as 1-Adamantyl methyl ketone or Acetyladamantane, is a compound with the molecular formula C12H18O . It is a sterically bulky ketone substrate .
Synthesis Analysis
The synthesis of 2-Adamantyl methyl ketone and its derivatives often involves carbocation or radical intermediates that have unique stability and reactivity compared to simple hydrocarbon derivatives . For instance, the reaction of 1-bromoadamantane with acetylene in a mixture of sulfuric acid and hexane at 5°C results in 1-acetyladamantane .
Molecular Structure Analysis
The molecular weight of 2-Adamantyl methyl ketone is 178.27 g/mol . The structure of this compound can be viewed using Java or Javascript .
Chemical Reactions Analysis
The high reactivity of 2-Adamantyl methyl ketone offers extensive opportunities for its utilization as starting materials for the synthesis of various functional adamantane derivatives . For example, the reaction of 1-bromoadamantane with acetylene in the mixture of sulfuric acid and hexane at 5°C results in 1-acetyladamantane .
Applications De Recherche Scientifique
Synthesis of Unsaturated Adamantane Derivatives
2-Adamantyl methyl ketone is used in the synthesis of unsaturated adamantane derivatives . These derivatives are highly reactive and offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Production of Monomers
The high reactivity of unsaturated adamantane derivatives, which can be synthesized from 2-Adamantyl methyl ketone, allows them to be used as starting materials for the synthesis of monomers .
Creation of Thermally Stable Fuels and Oils
Unsaturated adamantane derivatives, synthesized from 2-Adamantyl methyl ketone, can be used in the production of thermally stable and high-energy fuels and oils .
Development of Bioactive Compounds
2-Adamantyl methyl ketone can be used in the synthesis of bioactive compounds . These compounds have potential applications in the medical and pharmaceutical industries .
Pharmaceutical Applications
Adamantyl-based compounds, which can be synthesized from 2-Adamantyl methyl ketone, are commercially important in the treatments for neurological conditions and type-2 diabetes, aside from their anti-viral abilities .
Synthesis of Diamond-Like Bulky Polymers
2-Adamantyl methyl ketone can be used in the synthesis of diamond-like bulky polymers such as diamondoids . These materials have potential applications in various scientific and practical purposes .
Antioxidant Activities
Some derivatives of 2-Adamantyl methyl ketone exhibit strong antioxidant activities in the hydrogen peroxide radical scavenging test .
Anti-Inflammatory Activities
Certain compounds synthesized from 2-Adamantyl methyl ketone show good anti-inflammatory activities in the evaluation of albumin denaturation .
Orientations Futures
Adamantane derivatives, including 2-Adamantyl methyl ketone, have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The synthesis of substituted adamantanes and higher diamondoids is frequently achieved via carbocation or radical intermediates . Therefore, future research could focus on developing novel methods for their preparation and investigating their potential applications .
Mécanisme D'action
Target of Action
2-Adamantyl methyl ketone, also known as 1-adamantyl methyl ketone, is a derivative of adamantane . Adamantane derivatives have been found to be commercially important in treatments for neurological conditions and type-2 diabetes, aside from their anti-viral abilities .
Mode of Action
It’s known that the high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . This suggests that 2-Adamantyl methyl ketone may interact with its targets through chemical transformations, leading to the formation of various functional adamantane derivatives.
Biochemical Pathways
It’s known that adamantane derivatives can be utilized as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids . This suggests that 2-Adamantyl methyl ketone may affect various biochemical pathways related to these substances.
Pharmacokinetics
It’s known that adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . This suggests that 2-Adamantyl methyl ketone may have unique ADME properties that contribute to its bioavailability.
Result of Action
It’s known that a carbonyl reductase from sporobolomyces salmonicolor has been evaluated toward the reduction of a variety of ketones, including adamantyl methyl ketone . This suggests that 2-Adamantyl methyl ketone may have a role in reduction reactions in the cell.
Action Environment
It’s known that the synthesis of adamantane derivatives involves various chemical reactions that may be influenced by environmental factors . This suggests that the action, efficacy, and stability of 2-Adamantyl methyl ketone may be influenced by environmental factors such as temperature, pH, and the presence of other chemicals.
Propriétés
IUPAC Name |
1-(2-adamantyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-7(13)12-10-3-8-2-9(5-10)6-11(12)4-8/h8-12H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQHGEILSGZDQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C2CC3CC(C2)CC1C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201315963 | |
| Record name | 2-Acetyladamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22635-58-1 | |
| Record name | 2-Acetyladamantane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22635-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetyladamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one](/img/structure/B3381238.png)
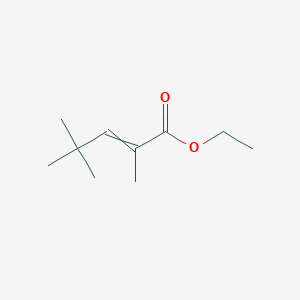




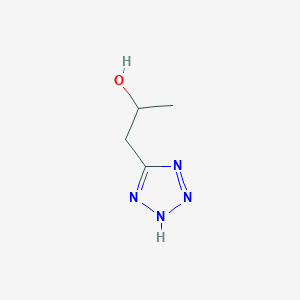
![8-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B3381283.png)
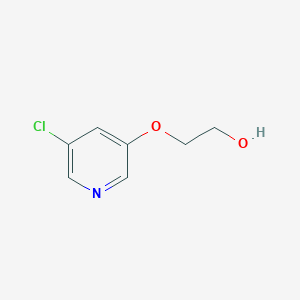
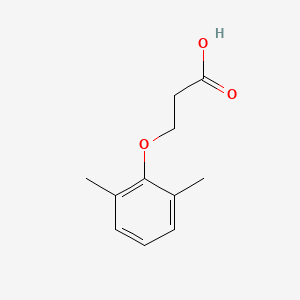

![2-hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B3381307.png)

